REACTION_CXSMILES
|
[CH3:1][NH2:2].[F:3][C:4]1[CH:5]=[C:6]([CH:12]2[CH2:14][O:13]2)[CH:7]=[C:8]([F:11])[C:9]=1[F:10]>ClCCl>[CH3:1][NH:2][CH2:14][CH:12]([C:6]1[CH:5]=[C:4]([F:3])[C:9]([F:10])=[C:8]([F:11])[CH:7]=1)[OH:13]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1F)F)C1OC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
hexanes
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at that temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent and excessive methylamine were evaporated
|
Type
|
CUSTOM
|
Details
|
leaving a solid
|
Type
|
WAIT
|
Details
|
standing overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solid precipitant was collected by filtration
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CNCC(O)C1=CC(=C(C(=C1)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.14 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |